molecular formula C13H18N4O3 B2555070 Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate CAS No. 2194846-82-5

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate

Cat. No.: B2555070
CAS No.: 2194846-82-5
M. Wt: 278.312
InChI Key: TYYLFVCEFUJZKU-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate” is a compound that has been studied for its potential antiviral activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . In another example, 4-isothiocyanato-4-methylpentan-2-one was reacted with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione .

Scientific Research Applications

Structural Analysis and Synthesis

The compound has been studied for its unique structural properties, including the analysis of dihedral angles, intramolecular hydrogen bonding, and molecular packing in crystals. For instance, the study of Dabigatran etexilate tetrahydrate presents detailed structural analysis, including the orientation of benzene and pyridine rings relative to the benzimidazole mean plane, highlighting the compound's complex molecular architecture (Hong-qiang Liu et al., 2012).

Cyclization Reactions and Enzymatic Activity

Research has also delved into the compound's reactivity, particularly in cyclization reactions, to synthesize novel heterocyclic compounds with potential enzymatic activity. A study by Mohamed Abd and Gawaad Awas (2008) explored synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing their impact on cellobiase reactivity, suggesting potential applications in biocatalysis (Mohamed Abd & Gawaad Awas, 2008).

Antimicrobial Activity

Further research has investigated the antimicrobial properties of derivatives, showing significant potential against various bacteria and fungi. The study by Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) on Arylazopyrazole Pyrimidone clubbed heterocyclic compounds illustrates this application, providing a foundation for developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Insecticidal and Antibacterial Potential

The compound's derivatives have been evaluated for their insecticidal and antibacterial potential, indicating a promising area for developing new pesticides and antibacterial substances. P. P. Deohate and Kalpana A. Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, revealing their effectiveness against Pseudococcidae insects and selected microorganisms (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Future Directions

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin. Therefore, further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-2-20-12(19)5-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLFVCEFUJZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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